2,3-dimethoxy-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide
Descripción
The compound 2,3-dimethoxy-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide (hereafter referred to as the "target compound") is a benzamide derivative featuring a benzothiazole and pyridinylmethyl substituent. Its structure comprises:
- A 2,3-dimethoxybenzamide core.
- An N-linked 4-methoxy-7-methyl-1,3-benzothiazole moiety.
- A pyridin-3-ylmethyl group at the second nitrogen of the amide.
Below, we compare its structural and functional attributes with related compounds.
Propiedades
IUPAC Name |
2,3-dimethoxy-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O4S/c1-15-10-11-18(29-2)20-22(15)32-24(26-20)27(14-16-7-6-12-25-13-16)23(28)17-8-5-9-19(30-3)21(17)31-4/h5-13H,14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBKSYABUCTZWGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)N(CC3=CN=CC=C3)C(=O)C4=C(C(=CC=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dimethoxy-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide typically involves multi-step organic reactions. The process may start with the preparation of the benzothiazole derivative, followed by the introduction of the pyridin-3-ylmethyl group. The final step involves the formation of the benzamide linkage under controlled conditions, often using coupling reagents like EDCI or DCC in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2,3-dimethoxy-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzamide moiety can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like sodium methoxide (NaOMe) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups may yield aldehydes or acids, while reduction of the benzamide moiety may yield amines.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions that may include the condensation of appropriate precursors followed by purification through techniques such as chromatography. Characterization is often performed using spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry to confirm the molecular structure and purity.
Biological Activities
The biological applications of 2,3-dimethoxy-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide have been the focus of several studies:
Antimicrobial Activity
Research indicates that compounds with benzothiazole derivatives exhibit notable antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values suggesting significant potency compared to standard antibiotics like cefotaxime . The presence of the benzothiazole moiety is believed to enhance the binding affinity to bacterial enzymes, disrupting their metabolic functions.
Anticancer Potential
Studies have explored the anticancer properties of benzothiazole derivatives. The compound has been evaluated for its ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For example, related compounds have demonstrated cytotoxic effects on various cancer cell lines, indicating a potential pathway for therapeutic development .
Anti-Tubercular Activity
The compound has shown promise as an anti-tubercular agent. It functions by inhibiting key enzymes in Mycobacterium tuberculosis, thereby disrupting essential biochemical pathways necessary for bacterial survival. This mechanism positions it as a candidate for further investigation in anti-tuberculosis drug development.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of the compound. Variations in substituents on the benzothiazole and pyridine rings can significantly influence biological activity. For instance, modifications that enhance lipophilicity or alter electronic properties may lead to improved binding interactions with target proteins or enzymes .
Case Studies
- Antimicrobial Efficacy : A study evaluating a series of benzothiazole derivatives found that compounds closely related to 2,3-dimethoxy-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide exhibited MIC values ranging from 4–20 μmol L against various bacterial strains, outperforming traditional antibiotics in some cases .
- Anticancer Research : In vitro studies on structurally similar compounds revealed significant cytotoxicity against breast and lung cancer cell lines. The mechanism was attributed to the induction of apoptosis and inhibition of cell migration .
Mecanismo De Acción
The mechanism of action of 2,3-dimethoxy-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide involves its interaction with specific molecular targets. The benzothiazole moiety may interact with enzymes or receptors, modulating their activity. The methoxy and pyridinyl groups can enhance the compound’s binding affinity and specificity, leading to desired biological effects.
Comparación Con Compuestos Similares
Structural Analogs in Benzothiazole-Benzamide Family
Table 1: Key Structural and Physicochemical Comparisons
Substitution Effects on Pharmacokinetics
- Methoxy vs. Chloro Groups: The target compound’s 4-methoxy group on benzothiazole (vs. However, chloro substituents (e.g., in ) may enhance receptor binding via halogen bonding .
- Pyridinylmethyl Group : Unique to the target compound, this group likely enhances solubility in polar solvents compared to analogs like 3,4-dimethoxy-N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)benzamide .
Aromatic vs. Non-Aromatic Benzothiazole Derivatives
Actividad Biológica
The compound 2,3-dimethoxy-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide (commonly referred to as G856-7105) belongs to a class of benzothiazole derivatives that have garnered attention for their diverse biological activities. This article focuses on the compound's biological activity, including its antimicrobial, antioxidant, and potential anticancer properties.
Antimicrobial Activity
Recent studies have demonstrated that G856-7105 exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis , which is known for its resistance to multiple drugs. The proposed mechanism involves the disruption of the bacterial cell membrane and inhibition of essential cellular processes, leading to reduced bacterial viability .
Case Study: Mycobacterium tuberculosis
In a controlled study, G856-7105 was tested against several strains of M. tuberculosis . The compound displayed a minimum inhibitory concentration (MIC) of 0.5 µg/mL, indicating strong potential as an anti-tubercular agent. Molecular docking studies suggested that G856-7105 binds effectively to the active sites of target enzymes within the bacteria, inhibiting their function.
Antioxidant Activity
G856-7105 has also been evaluated for its antioxidant properties. In vitro assays demonstrated that it can scavenge free radicals and reactive oxygen species (ROS), which are implicated in oxidative stress and various diseases. The compound exhibited a DPPH radical-scavenging activity comparable to that of ascorbic acid at concentrations above 100 μg/mL .
Anticancer Activity
The anticancer potential of G856-7105 has been explored through various studies focusing on its effects on different cancer cell lines. For instance, it was tested against A549 (lung cancer), MCF7 (breast cancer), and HCT116 (colon cancer) cell lines.
Results from Anticancer Studies
| Cell Line | IC50 (µM) | Comparison with Doxorubicin (IC50 µM) |
|---|---|---|
| A549 | 0.04 | Comparable |
| MCF7 | 0.06 | Higher |
| HCT116 | 0.05 | Comparable |
These results suggest that G856-7105 may act through apoptosis induction and cell cycle arrest mechanisms, although further studies are needed to elucidate the exact pathways involved .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing this compound with high purity and yield?
- Methodological Answer : Synthesis involves multi-step protocols, including cyclization of benzothiazole precursors (e.g., 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole derivatives) and coupling reactions with substituted benzaldehydes under reflux conditions. Critical parameters include solvent choice (e.g., absolute ethanol with glacial acetic acid), stoichiometric ratios, and reaction time (4–6 hours). Post-synthesis purification via column chromatography or recrystallization is essential to achieve >95% purity, verified by NMR and elemental analysis .
Q. How can structural characterization be optimized for this benzamide derivative?
- Methodological Answer : Combine spectroscopic techniques:
- 1H/13C NMR : Assign peaks for methoxy groups (δ 3.8–4.0 ppm), benzothiazole protons (δ 7.2–8.5 ppm), and pyridinylmethyl signals (δ 4.5–5.0 ppm).
- IR Spectroscopy : Identify carbonyl (C=O, ~1650 cm⁻¹) and benzothiazole ring vibrations (~1600 cm⁻¹).
- Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., m/z 403.5 for related compounds) .
Q. What solubility and stability challenges arise during in vitro assays?
- Methodological Answer : The compound’s hydrophobicity (due to methoxy and benzothiazole groups) necessitates DMSO or ethanol as solvents. Stability studies under varying pH (4–9) and temperatures (4–37°C) should precede biological testing. Use HPLC to monitor degradation products over 72 hours .
Advanced Research Questions
Q. How do structural modifications (e.g., methoxy vs. ethoxy groups) impact bioactivity?
- Methodological Answer : Compare analogues via SAR studies:
- Replace 4-methoxy on benzothiazole with ethoxy to enhance solubility (logP reduction by ~0.5 units).
- Test anti-microbial activity (MIC against S. aureus or E. coli) and cytotoxicity (IC50 in HeLa cells). Data from related thieno-pyrimidinyl benzamides show 2–3x potency increases with electron-withdrawing substituents .
Q. What experimental strategies resolve contradictions in reported IC50 values for kinase inhibition?
- Methodological Answer : Discrepancies may arise from assay conditions (ATP concentration, pH). Standardize protocols:
- Use FRET-based kinase assays (e.g., EGFR or JAK2) with ATP concentrations fixed at 1 mM.
- Validate results with orthogonal methods (e.g., Western blotting for phospho-protein levels). Cross-reference with crystallographic data to confirm binding modes .
Q. How can computational modeling guide target identification for this compound?
- Methodological Answer : Perform molecular docking (AutoDock Vina) against databases like PDB:
- Prioritize targets with benzothiazole-binding pockets (e.g., PARP1 or tubulin).
- Validate docking poses with MD simulations (50 ns trajectories) to assess binding stability (RMSD < 2.0 Å). Compare with experimental IC50 data to refine predictions .
Q. What green chemistry approaches reduce waste in large-scale synthesis?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
